molecular formula C22H30 B1601500 3,4-Diethyl-3,4-diphenylhexane CAS No. 62678-48-2

3,4-Diethyl-3,4-diphenylhexane

Cat. No.: B1601500
CAS No.: 62678-48-2
M. Wt: 294.5 g/mol
InChI Key: PYJRTMLRHSXSLS-UHFFFAOYSA-N
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Description

3,4-Diethyl-3,4-diphenylhexane: is an organic compound with the molecular formula C20H26 It is a derivative of hexane, where the 3rd and 4th carbon atoms are substituted with ethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethyl-3,4-diphenylhexane can be achieved through several methods. One common approach involves the reaction of bromobenzene with ethylmagnesium bromide (Grignard reagent) followed by the addition of 3,4-dibromohexane. The reaction typically occurs in an anhydrous ether solvent under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethyl-3,4-diphenylhexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of simpler hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 3,4-Diethyl-3,4-diphenylhexane is used as a model compound in organic synthesis to study reaction mechanisms and pathways. It serves as a precursor for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to investigate the interactions between organic molecules and biological systems. It can be employed in studies related to drug development and molecular biology.

Medicine: Although not directly used as a drug, this compound is valuable in medicinal chemistry for the development of new pharmaceuticals. It helps in understanding the structure-activity relationship of potential drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 3,4-Diethyl-3,4-diphenylhexane involves its interaction with molecular targets through various pathways. In chemical reactions, it acts as a substrate that undergoes transformations via electrophilic or nucleophilic attack. The presence of ethyl and phenyl groups influences its reactivity and interaction with other molecules. The pathways involved include:

Comparison with Similar Compounds

    3,4-Dimethyl-3,4-diphenylhexane: Similar in structure but with methyl groups instead of ethyl groups.

    3,4-Diethyl-3,4-diphenylpentane: Similar but with a shorter carbon chain.

    3,4-Diethyl-3,4-diphenylheptane: Similar but with a longer carbon chain.

Uniqueness: 3,4-Diethyl-3,4-diphenylhexane is unique due to the specific positioning of ethyl and phenyl groups on the hexane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3,4-diethyl-4-phenylhexan-3-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30/c1-5-21(6-2,19-15-11-9-12-16-19)22(7-3,8-4)20-17-13-10-14-18-20/h9-18H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJRTMLRHSXSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516347
Record name 1,1'-(3,4-Diethylhexane-3,4-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62678-48-2
Record name 1,1'-(3,4-Diethylhexane-3,4-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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